Cas no 134403-86-4 (N-Octanoyl-β-D-glucosylamine)
N-Octanoyl-β-D-glucosylamine Chemical and Physical Properties
Names and Identifiers
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- N-((2R,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)octanamide
- N-(BETA-D-GLUCOPYRANOSYL)OCTANAMIDE
- N-OCTANOYL-BETA-D-GLUCOSYLAMINE
- NOGA
- n-(β-d-glucopyranosyl)octanamide
- n-octanoyl-β-d-glucosylamine
- Octanoylb-D-glucosylamine
- N-(β-D-Glucopyranosyl)octanamide, NOGA
- N-(β-D-Glucopyranosyl)octanamide, NOGA
- N-Octanoyl-β-D-glucosylamine
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- Inchi: 1S/C14H27NO6/c1-2-3-4-5-6-7-10(17)15-11-13(19)12(18)9(8-16)21-14(11)20/h9,11-14,16,18-20H,2-8H2,1H3,(H,15,17)/t9-,11-,12-,13-,14-/m1/s1
- InChI Key: DOPGJHMBFNGSTK-DKTYCGPESA-N
- SMILES: [C@H]1(NC(=O)CCCCCCC)[C@H](O)O[C@H](CO)[C@@H](O)[C@@H]1O
Computed Properties
- Exact Mass: 305.18400
Experimental Properties
- Color/Form: Not determined
- PSA: 119.25000
- LogP: -0.34610
- Solubility: Not determined
N-Octanoyl-β-D-glucosylamine Security Information
- Safety Instruction: S22; S24/25
- Storage Condition:2-8°C
N-Octanoyl-β-D-glucosylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | O239748-500mg |
N-Octanoyl-β-D-glucosylamine |
134403-86-4 | 500mg |
$224.00 | 2023-05-17 | ||
| TRC | O239748-1000mg |
N-Octanoyl-β-D-glucosylamine |
134403-86-4 | 1g |
$351.00 | 2023-05-17 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1606818-500mg |
N-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)octanamide |
134403-86-4 | 98% | 500mg |
¥1813 | 2023-04-15 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-281086-500 mg |
N-Octanoyl-β-D-glucosylamine, |
134403-86-4 | 500MG |
¥1,504.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-281086-500mg |
N-Octanoyl-β-D-glucosylamine, |
134403-86-4 | 500mg |
¥1504.00 | 2023-09-05 | ||
| TRC | O239748-5g |
N-Octanoyl-β-D-glucosylamine |
134403-86-4 | 5g |
$ 1200.00 | 2023-09-06 |
N-Octanoyl-β-D-glucosylamine Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on N-Octanoyl-β-D-glucosylamine
N-Octanoyl-β-D-glucosylamine (CAS No. 134403-86-4): A Comprehensive Overview
N-Octanoyl-β-D-glucosylamine, identified by the Chemical Abstracts Service Number (CAS No.) 134403-86-4, is a specialized glycosylated amine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its octanoyl group attached to a β-D-glucosylamine backbone, exhibits unique structural and functional properties that make it a valuable tool in various biochemical applications.
The synthesis and characterization of N-Octanoyl-β-D-glucosylamine have been the subject of extensive studies, particularly in the development of novel glycosylation techniques and the exploration of its potential roles in drug delivery systems. The octanoyl moiety, a C8 aliphatic chain, contributes to the compound's hydrophobicity, while the glucosylamine part provides a recognition site for various biological interactions. This balance between hydrophilic and hydrophobic properties makes it an intriguing candidate for applications in biotechnology and pharmaceuticals.
Recent research has highlighted the utility of N-Octanoyl-β-D-glucosylamine in the design of targeted drug delivery systems. Its ability to form stable complexes with hydrophobic drugs while maintaining biocompatibility has been exploited to enhance drug solubility and bioavailability. This property is particularly relevant in the context of oncology, where efficient delivery of chemotherapeutic agents remains a critical challenge. Studies have demonstrated that incorporating N-Octanoyl-β-D-glucosylamine into nanocarriers can significantly improve the pharmacokinetic profiles of poorly soluble drugs, leading to more effective therapeutic outcomes.
In addition to its role in drug delivery, N-Octanoyl-β-D-glucosylamine has shown promise in the field of glycan research. Glycans are complex carbohydrate structures that play crucial roles in cell signaling, immune responses, and pathogen recognition. The glucosylamine moiety of this compound serves as a scaffold for mimicking natural glycans, allowing researchers to study their interactions with glycan-binding proteins. This has opened new avenues for understanding disease mechanisms and developing targeted therapies.
The chemical properties of N-Octanoyl-β-D-glucosylamine also make it a valuable intermediate in synthetic chemistry. Its reactivity allows for further functionalization, enabling the creation of novel derivatives with tailored properties. For instance, modifications at the octanoyl group can alter the compound's hydrophobicity, while changes at the glucosylamine part can influence its binding affinity to specific targets. Such flexibility has been leveraged in the development of probes for biochemical assays and in the synthesis of glycosidase inhibitors.
One particularly notable application of N-Octanoyl-β-D-glucosylamine is in the realm of biomaterials science. Its ability to self-assemble into ordered structures has been utilized to create hydrogels with controlled porosity and mechanical properties. These hydrogels serve as excellent matrices for cell culture and tissue engineering applications. The octanoyl group enhances water repellency, while the glucosylamine part promotes biocompatibility, making these materials suitable for use in regenerative medicine.
The pharmacological potential of N-Octanoyl-β-D-glucosylamine has also been explored in preclinical studies. Initial findings suggest that this compound may have anti-inflammatory and immunomodulatory effects. The glucosylamine moiety can interact with immune cells and modulate signaling pathways involved in inflammation. Furthermore, its ability to enhance drug delivery may translate into therapeutic benefits for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In conclusion, N-Octanoyl-β-D-glucosylamine (CAS No. 134403-86-4) is a multifaceted compound with significant potential across multiple domains of chemical biology and pharmaceutical research. Its unique structural features enable diverse applications, from drug delivery systems to glycan research and biomaterials science. As our understanding of its biological activities continues to evolve, it is likely that this compound will play an increasingly important role in the development of novel therapeutics and diagnostic tools.
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